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molecular formula C7H6F2O2 B1322694 2,6-Difluoro-4-hydroxybenzyl alcohol CAS No. 438049-36-6

2,6-Difluoro-4-hydroxybenzyl alcohol

Cat. No. B1322694
M. Wt: 160.12 g/mol
InChI Key: RQMJWCOEDWMJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07022707B2

Procedure details

PS-BEMP (1.5 g, 2 eq) was added to a solution of 2,6-difluoro-4-hydroxybenzyl alcohol (400 mg, 1.5 eq) in acetonitrile (4 mL) and the mixture was shaken for 5 min. 4-(Chloromethyl)-3,5-dimethylisoxazole (210 uL, 1.67 mmol) was added and the resultant mixture was shaken at ambient temperature for 16 h. The mixture was filtered, the resin washed with dichloromethane (4×4 mL) and evaporated to afford the desired product (380 mg, 85%) as a white solid: NMR δH(400 MHz; d6-DMSO) 2.20 (3H, s), 2.40 (3H, s), 4.42 (2H, d, J 5.5 Hz), 5.95 (2H, s), 5.08 (1H, t, J 5.5 Hz) and 6.76–6.83 (2H, m); HPLC (XTERRA, 50/80, 220 nm) 94.5% (1.03 min).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
210 μL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.[F:19][C:20]1[CH:27]=[C:26]([OH:28])[CH:25]=[C:24]([F:29])[C:21]=1[CH2:22][OH:23].Cl[CH2:31][C:32]1[C:33]([CH3:38])=[N:34][O:35][C:36]=1[CH3:37]>C(#N)C>[CH3:38][C:33]1[C:32]([CH2:31][O:28][C:26]2[CH:27]=[C:20]([F:19])[C:21]([CH2:22][OH:23])=[C:24]([F:29])[CH:25]=2)=[C:36]([CH3:37])[O:35][N:34]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=C(CO)C(=CC(=C1)O)F
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
210 μL
Type
reactant
Smiles
ClCC=1C(=NOC1C)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was shaken for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resin washed with dichloromethane (4×4 mL)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=NOC(=C1COC1=CC(=C(C(=C1)F)CO)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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